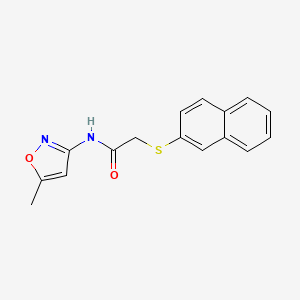

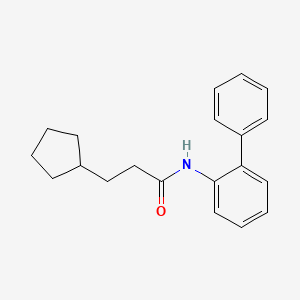

![molecular formula C8H8N2O2 B1223219 3,4-二甲基-1,6-二氢吡喃并[2,3-c]吡唑-6-酮 CAS No. 5203-98-5](/img/structure/B1223219.png)

3,4-二甲基-1,6-二氢吡喃并[2,3-c]吡唑-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one” is a chemical compound with the molecular formula C8H8N2O2 . It is a part of a series of pyranopyrazoles that have been synthesized and characterized .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a series of pyranopyrazoles, including 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one, were synthesized and characterized by their UV-VIS, FT-IR, ¹H-NMR and ¹³C-NMR spectral data .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. The asymmetric unit of the title compound comprises two independent molecules in both of which, all non-H atoms lie in a common plane .Chemical Reactions Analysis

While specific chemical reactions involving “3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one” are not detailed in the search results, it is part of a series of pyranopyrazoles that have been synthesized, indicating that it participates in chemical reactions to form these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one” include a molecular weight of 164.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its exact mass and monoisotopic mass are 164.058577502 g/mol .科学研究应用

Medicinal Chemistry: Calcium Channel Modulation

This compound has been identified as a potential calcium channel activator, which could lead to a positive inotropic effect . This is significant because most known agents are blockers, and an activator could have unique therapeutic applications, particularly in treating heart conditions where increased contractility is desired.

Green Chemistry: Catalyst-Free Synthesis

The molecule is used in the catalyst-free synthesis of dihydropyrano[2,3-c]pyrazole scaffolds, which is a step towards greener chemical processes . This method eliminates the need for metal catalysts, reducing potential environmental and health hazards associated with their use.

Pharmaceutical Chemistry: Anti-Microbial and Anti-Cancer Activities

Dihydropyrano[2,3-c]pyrazoles, a class of compounds that includes 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one, are known for their anti-microbial and anti-cancer properties . This makes them valuable for the development of new drugs and treatments.

Organic Synthesis: Multicomponent Reactions

This compound is utilized in multicomponent reactions (MCRs), which are efficient for synthesizing complex molecules in a single step . MCRs are crucial in combinatorial chemistry due to their atom economy and effectiveness.

Environmental Chemistry: Solvent-Free Conditions

The synthesis of related dihydropyrano[2,3-c]pyrazole derivatives under solvent-free conditions aligns with the principles of environmental chemistry . This approach minimizes waste and avoids the use of toxic organic solvents.

Chemical Synthesis: Heterogeneous Catalysis

The compound is involved in reactions using heterogeneous catalysts, which are preferred over homogeneous systems for their recyclability and reduced environmental impact . This is important for sustainable industrial practices.

Biochemistry: Kinase Inhibition

Kinase inhibitory activity is another application of dihydropyrano[2,3-c]pyrazoles . Kinases are enzymes that play a key role in many cellular processes, and their inhibition can be used to treat various diseases, including cancer.

安全和危害

作用机制

Target of Action

Similar compounds have been found to interact with calcium channels .

Mode of Action

It’s suggested that similar compounds might act as calcium channel activators, leading to a positive inotropic effect .

Biochemical Pathways

The activation of calcium channels can influence a variety of cellular processes, including muscle contraction and neurotransmitter release .

Result of Action

The activation of calcium channels can lead to increased intracellular calcium levels, which can have various effects depending on the cell type .

Action Environment

Factors such as temperature and ph can potentially affect the activity of many compounds .

属性

IUPAC Name |

3,4-dimethyl-2H-pyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4-3-6(11)12-8-7(4)5(2)9-10-8/h3H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBAEUZEHHETME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=NNC(=C12)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200000 |

Source

|

| Record name | XC 386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5203-98-5 |

Source

|

| Record name | XC 386 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XC 386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

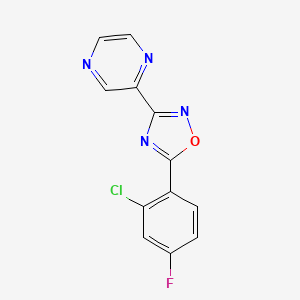

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(1H-benzimidazol-2-yl)benzamide](/img/structure/B1223136.png)

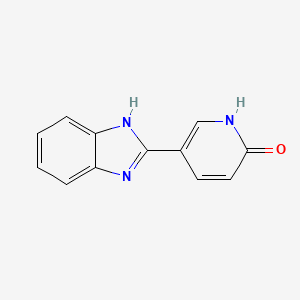

![N-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1223137.png)

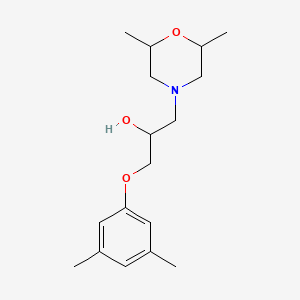

![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)

![N-[[(1-oxo-3-phenylpropyl)hydrazo]-sulfanylidenemethyl]pentanamide](/img/structure/B1223140.png)

![4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid](/img/structure/B1223142.png)

![2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide](/img/structure/B1223143.png)

![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)

![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)

![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)